2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]furan-3-carboxylic acid
Description
This compound is a synthetic organic molecule featuring a piperidine ring modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protective group and a furan-3-carboxylic acid substituent. The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis .
Molecular Formula: C24H23NO5 (inferred from structural analogs in ). Applications: Likely used in drug discovery and peptide chemistry as a building block for bioactive molecules .
Properties
Molecular Formula |
C26H25NO5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C26H25NO5/c28-25(29)22-11-14-31-24(22)15-17-9-12-27(13-10-17)26(30)32-16-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-8,11,14,17,23H,9-10,12-13,15-16H2,(H,28,29) |
InChI Key |
RRTBRMNALZIFGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Fmoc Protection of Piperidin-4-ylamine
A typical procedure for introducing the Fmoc protecting group onto the piperidin-4-yl nitrogen involves:
- Dissolving piperidin-4-ylamine in a suitable solvent such as dichloromethane or dimethylformamide (DMF).
- Adding a base such as diisopropylethylamine (DIPEA) to neutralize the formed hydrochloric acid.
- Slowly adding 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under stirring at low temperature (0–5 °C) to control reaction rate and minimize side reactions.
- Stirring the reaction mixture at room temperature for several hours until completion.
- Work-up by aqueous extraction and purification by column chromatography to isolate the Fmoc-protected piperidin-4-ylamine.
This step yields 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-ylamine, which is the key intermediate for subsequent coupling.
Synthesis of 2-(piperidin-4-ylmethyl)furan-3-carboxylic acid
The linkage of the piperidin-4-ylmethyl group to the furan ring can be achieved via:
- Starting from furan-3-carboxylic acid or its derivatives, a bromomethyl or chloromethyl substituent at the 2-position is introduced by halomethylation reactions.
- The halomethylated furan derivative is then reacted with the Fmoc-protected piperidin-4-ylamine under nucleophilic substitution conditions, typically in the presence of a base to promote substitution of the halogen by the piperidinyl nitrogen.
- Alternatively, reductive amination can be employed if an aldehyde functional group is present at the 2-position of the furan ring, reacting with the piperidin-4-ylamine under reducing conditions (e.g., sodium cyanoborohydride).
Purification and Characterization
- The crude product is purified using silica gel column chromatography, employing eluents such as dichloromethane/methanol mixtures with acidic modifiers (e.g., 2% acetic acid) to improve peak shape and separation.
- Characterization includes:
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR to confirm the presence of the furan ring, piperidine ring, and Fmoc group.
- Mass Spectrometry (MS): To confirm molecular weight (431.5 g/mol).
- Infrared Spectroscopy (IR): To identify characteristic functional groups such as carboxylic acid (broad OH stretch) and carbamate (C=O stretch from Fmoc).
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Fmoc protection | Piperidin-4-ylamine, Fmoc-Cl, DIPEA, DCM/DMF, 0–25 °C | 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-ylamine | Standard peptide protecting group protocol |
| 2 | Halomethylation of furan | Furan-3-carboxylic acid, formaldehyde + acid catalyst or halogen source | 2-(halomethyl)furan-3-carboxylic acid | Enables nucleophilic substitution |
| 3 | Nucleophilic substitution | Fmoc-piperidin-4-ylamine, base (e.g., DIPEA), solvent | This compound | Formation of C–N bond |
| 4 | Purification & characterization | Silica gel chromatography, NMR, MS, IR | Pure target compound | Ensures structural confirmation |
Research Findings and Optimization Notes
- The Fmoc protection step is critical for selective amine protection and should be carefully controlled to avoid overreaction or incomplete protection.
- Halomethylation of the furan ring must be optimized to avoid poly-substitution or ring degradation; mild conditions and stoichiometric control are recommended.
- The nucleophilic substitution step benefits from polar aprotic solvents (e.g., DMF) and mild bases to facilitate substitution without side reactions.
- Purification often requires acidic modifiers in the eluent to prevent tailing of acidic compounds on silica gel.
Biological Activity
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]furan-3-carboxylic acid (CAS No. 2092662-03-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound's molecular formula is C26H25NO5, with a molecular weight of 431.48 g/mol. Its structure includes a furan ring and a piperidine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H25NO5 |
| Molecular Weight | 431.48 g/mol |
| CAS Number | 2092662-03-6 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the piperidine and furan groups can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
A study demonstrated that a related compound effectively inhibited the growth of human cancer cell lines, including breast and colon cancer cells, suggesting potential applications in cancer therapy .
Neuroprotective Effects
The presence of the piperidine moiety has been linked to neuroprotective effects. Compounds featuring this structure have been shown to modulate neurotransmitter levels and protect against neurodegeneration in various models. For example, a related compound was found to enhance cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been observed to inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Antioxidant Activity : The furan ring may contribute to antioxidant properties, reducing cellular damage from reactive oxygen species.
Case Study 1: Anticancer Screening
In vitro studies were conducted on several derivatives of furan-containing acids, including our compound of interest. Results indicated that at concentrations of 10 µM, significant inhibition of cell viability was observed in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values ranging from 5 to 15 µM .
Case Study 2: Neuroprotection in Animal Models
A study assessed the neuroprotective effects of a similar piperidine derivative in a rat model of induced neurodegeneration. The treatment group showed improved cognitive performance in maze tests compared to controls, alongside reduced markers of oxidative stress .
Comparison with Similar Compounds
Structural Analogues with Piperidine-Fmoc Scaffolds
The following table highlights key structural analogs and their differences:
Key Observations :
- Functional Group Impact: The furan-3-carboxylic acid group in the target compound introduces rigidity and aromaticity compared to flexible alkyl chains (e.g., acetic or butanoic acid derivatives) .
- Positional Isomerism : Substitution at the piperidin-3-yl vs. piperidin-4-yl position affects steric hindrance and binding interactions in peptide synthesis .
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]furan-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves coupling the piperidine-Fmoc intermediate (e.g., 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl) with furan-3-carboxylic acid derivatives. Key steps include:
- Fmoc Protection : Use fluorenylmethoxycarbonyl (Fmoc) groups to protect reactive amines, ensuring regioselectivity during coupling .
- Activation : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous dichloromethane .
- Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the product, followed by recrystallization .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in tightly sealed containers at 2–8°C in a dry, inert atmosphere (e.g., argon) to prevent hydrolysis of the Fmoc group .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation/contact risks. Avoid exposure to strong acids/bases, which may cleave the Fmoc group .
Q. What analytical techniques are appropriate for characterizing purity and structure?
- Methodological Answer :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm (Fmoc absorption) .
- Structure :
- NMR : H and C NMR to confirm piperidine ring substitution and Fmoc integration .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) to verify molecular weight (e.g., expected [M+H] for CHNO: 470.19) .
Advanced Research Questions
Q. How can conflicting solubility data be resolved when designing reactions?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, noting that Fmoc-protected compounds often require >10% DMSO for solubility .
- Controlled pH Adjustments : Use buffered aqueous solutions (pH 6–7) to avoid premature Fmoc deprotection while improving solubility .
- Hansen Solubility Parameters : Calculate HSPs to predict solvent compatibility and resolve discrepancies in reported data .
Q. What methods mitigate decomposition during reactions involving this compound?
- Methodological Answer :
- Temperature Control : Maintain reactions below 30°C to prevent thermal degradation of the Fmoc group .
- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/O, which can hydrolyze the carbamate linkage .
- Stabilizers : Add radical scavengers (e.g., BHT) in free-radical-prone reactions to suppress side reactions .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) to validate results .
- Batch Consistency : Characterize each synthesis batch via LC-MS and elemental analysis to rule out impurities affecting activity .
- Meta-Analysis : Compare solvent systems (e.g., DMSO vs. saline) and dosing protocols in published studies to identify confounding variables .
Q. What strategies optimize the introduction of the Fmoc group in complex systems?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 10 minutes at 50°C) while maintaining >90% yield for Fmoc coupling .
- Stepwise Deprotection : Use piperidine/DMF (20% v/v) for selective Fmoc removal without disturbing acid-labile groups .
- Kinetic Monitoring : Track reaction progress via in-situ FTIR to optimize stoichiometry and minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
